An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Black 9
An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Black 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Black 9 (C.I. 111301) is a monoazo dye valued for its application in coloring hydrophobic synthetic fibers, particularly polyester. Its synthesis is a well-established, multi-step chemical process rooted in classical azo dye chemistry. This guide provides a detailed examination of the synthesis and manufacturing methods of Disperse Black 9, including comprehensive experimental protocols, a summary of reaction parameters, and visual diagrams of the chemical pathways and industrial workflow. The synthesis primarily involves three core stages: the diazotization of 4-nitroaniline (B120555), an azo coupling reaction with N,N-bis(2-hydroxyethyl)aniline, and a final reduction of the nitro intermediate to yield the final aminoazo dye.
Core Synthesis Pathway
The manufacturing of Disperse Black 9, with the chemical name 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis-ethanol (CAS: 12222-69-4), is a three-stage process.[1] It begins with creating a reactive diazonium salt, followed by the formation of the chromophoric azo bond, and concludes with a chemical reduction to achieve the final product structure.
Stage 1: Diazotization of 4-Nitroaniline
The initial step is the conversion of a primary aromatic amine, 4-nitroaniline (also known as 4-nitrobenzenamine), into a reactive 4-nitrobenzenediazonium (B87018) salt.[2] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The reaction is highly exothermic and requires strict temperature control, maintained between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.
Stage 2: Azo Coupling Reaction
The freshly prepared 4-nitrobenzenediazonium salt serves as an electrophile in an azo coupling reaction with an electron-rich coupling component, N,N-bis(2-hydroxyethyl)aniline.[1][2] This electrophilic aromatic substitution reaction forms the crucial -N=N- azo linkage, which is the chromophore responsible for the dye's color. The coupling is typically carried out under mildly alkaline or slightly acidic conditions (pH 4-5) and at controlled low temperatures (0-5 °C) to yield the intermediate compound, 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol.[3]
Stage 3: Reduction of Nitro Intermediate
The final step in the synthesis is the reduction of the nitro group (-NO₂) on the intermediate azo compound to a primary amine group (-NH₂).[1][2] This transformation yields the final Disperse Black 9 molecule. A common industrial method for this selective reduction is the Zinin reduction, which employs sodium sulfide (B99878) or sodium sulfhydrate as the reducing agent.[2][4] This method is effective for reducing nitro groups without cleaving the azo bond.[2]
Experimental Protocols
The following protocols are representative procedures for the synthesis of Disperse Black 9, compiled from established methodologies for diazotization, azo coupling, and Zinin reductions.
Protocol 2.1: Synthesis of Intermediate 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol
This protocol combines the diazotization and azo coupling steps.
Materials:
-
4-Nitroaniline
-
Acetic Acid
-
Propionic Acid
-
Nitrosyl sulfuric acid
-
N,N-bis(2-hydroxyethyl)aniline (N-bis-β-hydroxyethyl aniline)
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Acetone
-
Sulfamic acid
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-nitroaniline (0.01 mol) in 50 ml of an acetic acid/propionic acid (43:7 v/v) mixture.[3]
-
Cool the solution to 0–5 °C using an ice bath with continuous stirring.[3]
-
Slowly add nitrosyl sulfuric acid to the cooled solution. Maintain the temperature at 0–5 °C and continue stirring for 30–60 minutes to ensure complete formation of the diazonium salt.[3]
-
-
Preparation of Coupling Solution:
-
In a separate, larger beaker, dissolve N,N-bis(2-hydroxyethyl)aniline (0.01 mol) in 40 ml of acetone.[3]
-
Add distilled water to bring the total volume to 200 ml.[3]
-
Add sulfamic acid (0.5 g) to the solution to destroy any excess nitrous acid.[3]
-
Cool this coupling solution to 0–5 °C in an ice bath.[3]
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution (from step 1) to the cold coupling solution (from step 2) with vigorous stirring, while maintaining the temperature at 0–5 °C.[3]
-
Continue to stir the reaction mixture for 2 hours. The formation of the colored dye precipitate will be observed.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
-
Isolation and Purification:
Protocol 2.2: Reduction to Disperse Black 9 (Zinin Reduction)
Materials:
-
Crude 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium sulfhydrate (NaSH)
-
Ethanol (B145695) or Methanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a solution of the nitro-azo intermediate (1 equivalent) in a mixture of ethanol and water.[5]
-
Add sodium sulfide (approx. 2-3 equivalents) to the solution.[6] The reaction is often carried out in an alkaline medium.[2]
-
Gently heat the mixture to reflux and maintain it for several hours (e.g., 3-12 hours).[6][7] The progress of the reduction is indicated by a color change.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
The final product, Disperse Black 9, can be precipitated by acidifying the reaction mixture, which should be done cautiously in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide (H₂S) gas.[6]
-
Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.
Summary of Quantitative Data
While precise industrial yields are proprietary, the following table summarizes the key reactants and conditions for each stage of the synthesis.
| Synthesis Stage | Key Reactants & Reagents | Temperature | pH / Acidity | Key Parameters & Notes |
| Diazotization | 4-Nitroaniline, Sodium Nitrite, Hydrochloric Acid (or Nitrosyl sulfuric acid) | 0–5 °C | Strongly Acidic | Strict temperature control is critical to prevent diazonium salt decomposition. An excess of nitrous acid is used to ensure complete reaction, which can be tested with starch-iodide paper.[5] |
| Azo Coupling | 4-Nitrobenzenediazonium salt, N,N-bis(2-hydroxyethyl)aniline | 0–5 °C[3] | Mildly Acidic (pH 4-5)[9] | Vigorous stirring is required. The pH is controlled by adding a buffer like sodium acetate.[9] |
| Reduction | Nitro-azo intermediate, Sodium Sulfide (Na₂S) or Sodium Sulfhydrate (NaSH) | Reflux (e.g., 70-100 °C)[6][9] | Alkaline[2] | The reaction time can vary. The reduction selectively targets the nitro group without affecting the azo linkage.[2] |
Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the three-stage chemical transformation from starting materials to the final Disperse Black 9 molecule.
Caption: Chemical synthesis pathway for Disperse Black 9.
Industrial Manufacturing and Processing Workflow
The industrial production of Disperse Black 9 involves not only the core synthesis but also extensive post-synthesis processing to create a commercially viable product.
Caption: Industrial manufacturing and processing workflow for Disperse Black 9.
Industrial Manufacturing Considerations
Industrial-scale manufacturing is conducted in large-capacity batch reactors, often exceeding 1,000 liters, equipped with precise temperature and pH control systems. After synthesis, the crude dye undergoes several critical purification and formulation steps:
-
Isolation and Purification: The initial product is isolated via filtration to remove unreacted precursors and byproducts. The resulting filter cake is washed thoroughly with deionized water until the effluent is neutral.
-
Drying: The washed dye is dried into a powder, commonly using methods like spray drying.
-
Milling: To be effective as a disperse dye, the particle size must be fine and uniform. Industrial processes include a milling or grinding step, often in sand mills, to reduce the particle size, typically to less than 2 microns.
-
Formulation: Commercial Disperse Black 9 is rarely a single, pure compound. It is typically formulated as a mixture. The fine dye powder is blended with dispersing agents, such as lignosulfonates, to ensure it can be stably dispersed in an aqueous dye bath. In some cases, to achieve a neutral black shade, it may be blended with other disperse dyes of different colors (e.g., blue, red, and yellow).
References
- 1. researchgate.net [researchgate.net]
- 2. Zinin reaction - Wikipedia [en.wikipedia.org]
- 3. 2,2′-({4-[(4-Nitrophenyl)diazenyl]phenyl}imino)diethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]- | C16H11N3O3 | CID 79174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102267849A - Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents [patents.google.com]
